2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole
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Description
2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.13544809 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been reported to exhibit activity against a variety of targets, including parasitic organisms likeToxoplasma gondii .
Mode of Action
Imidazole derivatives have been shown to have excellent selectivity activity againstT. gondii versus host cells . This suggests that these compounds may interact with specific targets in the parasite, leading to its inhibition or death.
Biochemical Pathways
Given the reported activity of imidazole derivatives againstT. gondii, it is plausible that these compounds may interfere with essential biochemical pathways in the parasite, leading to its inhibition or death .
Result of Action
Given the reported activity of imidazole derivatives againstT. gondii, it is plausible that these compounds may lead to the inhibition or death of the parasite .
Biochemical Analysis
Biochemical Properties
The imidazole group in 2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the histidine biosynthetic pathway, the enzyme imidazole glycerol phosphate synthase (IGPS) catalyzes the conversion of PRFAR and glutamine to imidazole glycerol phosphate (IGP), AICAR, and glutamate .
Cellular Effects
Imidazole-based compounds have been shown to have diverse biological effects, including antioxidant properties . These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Imidazole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-14-6-8-16(9-7-14)25(23,24)22-12-10-15(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,15H,10-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHWSNCIWBCPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.